N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
Overview
Description
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, also known as THP-MBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which has been linked to a variety of physiological processes including neurotransmitter release, reward processing, and immune function. In
Scientific Research Applications
Catalysis and Synthesis
- Tetra-methyl ammonium hydroxide has been utilized as a catalyst in the synthesis of various 4H-benzo[b]pyran derivatives through a one-pot three-component condensation, demonstrating the utility of related catalysts in synthesizing complex organic compounds under mild conditions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Bioorganic and Medicinal Chemistry
- The synthesis and characterization of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives were explored to improve specific biological functions of cytokinins used in plant micropropagation. These compounds were assessed in various bioassays to understand their cytokinin activity, providing insights into the potential agricultural applications of tetrahydropyran derivatives (Szüčová et al., 2009).
Antimicrobial and Herbicidal Activity
- A series of N-benzylamine substituted pyrazine derivatives were synthesized, showing good antimycobacterial activity against Mycobacterium tuberculosis. These compounds highlight the importance of structural modifications in achieving desired biological activities and suggest potential applications in developing new antimicrobial agents (Janďourek et al., 2014).
Neuropharmacology
- Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol revealed compounds with high affinity for serotonin and norepinephrine transporters, showing a stereospecific manner in their action. This research provides a foundation for developing new therapeutic agents targeting neurotransmitter systems (Zhang, Zhen, Reith, & Dutta, 2005).
properties
IUPAC Name |
N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJTFGNKMMZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640244 | |
Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | |
CAS RN |
898289-40-2 | |
Record name | N-Methyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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